(S)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate
Description
(S)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a tetrahydrofuran-2-carbonyl moiety. This compound is structurally characterized by its stereospecific (S)-configuration at the tetrahydrofuran-carbonyl linkage, which influences its reactivity and biological interactions. It serves as a key intermediate in medicinal chemistry for synthesizing enantiomerically pure amines or urea/thiourea derivatives . Its applications span drug discovery, particularly in the development of enzyme inhibitors and bioactive molecules .
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-oxolane-2-carbonyl]piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)16-11-6-8-17(9-7-11)13(18)12-5-4-10-20-12/h11-12H,4-10H2,1-3H3,(H,16,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSNZMXTBRSIIS-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)[C@@H]2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate, identified by CAS number 1822505-41-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperidine ring, a tetrahydrofuran moiety, and a carbamate functional group. Its molecular formula is , with a molecular weight of approximately 298.38 g/mol .
Research indicates that this compound may exert its biological effects through modulation of key signaling pathways involved in inflammation and cell death. Specifically, it has been studied for its inhibitory activity on the NLRP3 inflammasome, which plays a crucial role in the release of pro-inflammatory cytokines such as IL-1β.
In Vitro Studies
In vitro pharmacological screenings have demonstrated that compounds derived from this scaffold can significantly inhibit NLRP3-dependent pyroptosis in differentiated THP-1 cells. The experimental setup involved treating cells with lipopolysaccharide (LPS) to induce NLRP3 expression followed by ATP stimulation to activate the inflammasome. The results showed a marked decrease in pyroptosis and IL-1β release upon treatment with this compound at concentrations around 10 µM .
Biological Activity Overview
Case Studies
Study on NLRP3 Inflammasome Inhibition:
A study focused on the synthesis and evaluation of compounds related to this compound showed that these derivatives could effectively inhibit the activation of the NLRP3 inflammasome. The compounds were tested for their ability to prevent pyroptotic cell death, with significant results indicating potential therapeutic applications in inflammatory diseases .
GSK-3β Inhibition:
Another research effort highlighted the compound's potential as a GSK-3β inhibitor, which is relevant for conditions like Alzheimer's disease and cancer. The inhibitory activity was quantified with IC50 values indicating potent effects at low concentrations .
Comparison with Similar Compounds
tert-Butyl 1-(4-Methylbenzyl)piperidin-4-ylcarbamate
This derivative replaces the tetrahydrofuran-carbonyl group with a 4-methylbenzyl moiety. It is synthesized via Boc deprotection followed by benzylation, yielding a light orange solid with a 95% yield .
tert-Butyl 1-((S/R)-Methoxycarbonyl-2-methylpropyl)piperidin-4-ylcarbamate
These diastereomers feature methoxycarbonyl-2-methylpropyl groups instead of tetrahydrofuran-carbonyl. Their crystal structures (reported in ) highlight the role of stereochemistry in solid-state packing and solubility, which are critical for pharmacokinetics.
Functional Analogues: Urea/Thiourea Derivatives
Compounds like tert-butyl 1-(4-nitrobenzyl)piperidin-4-ylcarbamate () are precursors to urea/thiourea derivatives. These analogues exhibit enhanced hydrogen-bonding capacity due to urea/thiourea groups, improving target binding in enzyme inhibition studies. For example, such derivatives are used in JAK1 inhibitor development , whereas the (S)-compound’s tetrahydrofuran-carbonyl group may confer distinct conformational preferences.
Comparison with Other Derivatives’ Syntheses
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
